6-hydroxy-8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one
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Overview
Description
6-hydroxy-8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one is a natural product found in Stachys annua with data available.
Scientific Research Applications
Synthesis and Structural Studies
- The compound has been used in the synthesis of various naphthalene derivatives. For instance, in a study by Cannon et al. (1975), naphthalene-2,7-diol and -2,6-diol were condensed with citral, leading to derivatives including 6-hydroxy-8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one. These compounds were used for crystal structure analyses (Cannon, McDonald, Sierakowski, White, & Willis, 1975).
Anticancer Activity
- This compound has been explored for its potential anticancer properties. A study by Yang et al. (2019) synthesized dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)naphthalene derivatives as anticancer agents. They found that these compounds induced cancer cell apoptosis and inhibited key pathways like phosphoinositide 3-kinase/protein kinase B and the mammalian target of rapamycin (PI3K/AKT/mTOR) (Yang, Shen, Hu, Chen, & Liu, 2019).
Chemical Synthesis and Properties
- Extensive synthetic studies have been conducted to understand the chemical properties and synthesis methods of similar compounds. Nasipuri et al. (1973) synthesized 1,2,3,4-tetrahydro-1,1,5,7-tetramethyl-6-(3-methylpentyl)naphthalene, elucidating key steps and confirming identities through spectroscopy, which is closely related to the compound (Nasipuri, Dalal, & Roy, 1973).
Antibacterial Properties
- Similar compounds have been investigated for their antibacterial properties. Uzbekov et al. (2013) isolated sesquiterpenes from cotton plant foliar tissues, examining their structure and potential antibacterial properties. This research provides insights into the broader applications of naphthalene derivatives in antibacterial research (Uzbekov, Talipov, Ibragimov, Stipanovic, & Bell, 2013).
Cardiovascular Research
- Some studies have focused on the cardiovascular applications of related compounds. Miyake et al. (1983) synthesized various naphthalene derivatives, including trans-6-hydroxy-2-(1-methyl-3-phenylpropyl) amino-1, 2, 3, 4-tetrahydronaphthalen-1-ol, as part of their search for cardiovascular agents. These compounds were tested for vasodilating activity and β-blocking activity (Miyake, Itoh, Tada, Tanabe, Hirata, & Oka, 1983).
Properties
CAS No. |
12683-99-7 |
---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
6-hydroxy-8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C20H32O3/c1-7-18(4,23)8-9-19(5)14(3)16(22)12-20(6)13(2)10-15(21)11-17(19)20/h7,10,14,16-17,22-23H,1,8-9,11-12H2,2-6H3 |
InChI Key |
JPZIPCONPIVLJB-UHFFFAOYSA-N |
SMILES |
CC1C(CC2(C(C1(C)CCC(C)(C=C)O)CC(=O)C=C2C)C)O |
Canonical SMILES |
CC1C(CC2(C(C1(C)CCC(C)(C=C)O)CC(=O)C=C2C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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